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Demethylphosphinothricin

Cat. No.: B1233513
CAS No.: 85178-62-7
M. Wt: 166.09 g/mol
InChI Key: XEIKOOKVOJVKLG-VKHMYHEASA-O
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Description

Historical Context and Discovery of Demethylphosphinothricin within Phosphinothricin (B1261767) Biosynthesis Pathways

The story of this compound is intrinsically linked to the discovery of phosphinothricin tripeptide (PTT), a natural product with potent herbicidal, bactericidal, and fungicidal properties. nih.govnih.gov PTT, also known as bialaphos (B1667065), was first isolated from the fermentation broths of Streptomyces viridochromogenes in 1972 and Streptomyces hygroscopicus in 1973. nih.gov This tripeptide consists of two L-alanine residues and the unusual amino acid phosphinothricin (PT). nih.govnih.gov The bioactivity of PTT is attributed to the PT moiety, which acts as a competitive inhibitor of glutamine synthetase. nih.gov

The elucidation of the PTT biosynthetic pathway revealed the existence of this compound as a crucial precursor to phosphinothricin. mdpi.comuniroma1.itpreprints.org Initial studies involving blocked mutants of Streptomyces hygroscopicus led to the accumulation of intermediates, including N-acetyl-demethylphosphinothricin (N-Ac-DMPT), providing the first evidence for a demethylated precursor in the pathway. nih.govresearchgate.net Subsequent genetic and biochemical analyses of the PTT biosynthetic gene cluster in Streptomyces viridochromogenes further solidified the role of this compound. nih.govnih.gov

The biosynthesis of PTT is a complex process involving a series of enzymatic reactions. nih.gov The pathway starts from primary metabolites and proceeds through several intermediates to form N-Ac-DMPT. nih.govidexlab.comnih.gov This intermediate is then incorporated into the tripeptide chain. asm.org The final steps involve the methylation of the phosphorus atom of the N-acetyl-demethylphosphinothricin residue within the peptide, followed by deacetylation to yield the active phosphinothricin tripeptide. nih.govasm.org The discovery of the genes and enzymes responsible for these transformations, particularly the P-methylation step, has been a significant area of research. acs.orgexpasy.org

Academic Significance of this compound as a Biological Intermediate and Research Target

The academic significance of this compound stems from its central role as a biological intermediate in the formation of a natural product with a rare carbon-phosphorus-carbon (C-P-C) bond. nih.govnih.gov Its study provides valuable insights into several key areas of biochemistry and molecular biology:

Unusual Enzymatic Transformations: The conversion of this compound to phosphinothricin involves a P-methylation reaction, a chemically challenging and rare event in nature. acs.orgexpasy.org The enzyme responsible for this transformation, a radical S-adenosyl-L-methionine (SAM) enzyme, has been a subject of intense research to understand its novel catalytic mechanism. expasy.org

Nonribosomal Peptide Synthesis: this compound, in its acetylated form (N-Ac-DMPT), is a substrate for a nonribosomal peptide synthetase (NRPS), PhsA. nih.govasm.org The study of how this unusual amino acid is recognized and incorporated into the peptide backbone contributes to our understanding of the substrate specificity and modular nature of NRPSs. asm.orgnih.gov

Evolution of Metabolic Pathways: The phosphinothricin biosynthetic pathway, with this compound as a key intermediate, serves as a model system for studying the evolution of secondary metabolite pathways from primary metabolism. nih.gov For instance, the enzyme Pmi, involved in the supply of the precursor for N-Ac-DMPT, is highly similar to the primary metabolic enzyme aconitase (AcnA), suggesting an evolutionary link. nih.govidexlab.com

Potential for Bioengineering: As a precursor, this compound and its derivatives represent potential starting points for the bioengineering of novel compounds. By manipulating the enzymes in the phosphinothricin pathway, particularly the methyltransferase, it may be possible to create new phosphinate compounds with altered biological activities. nih.gov

Overview of Current Research Landscape and Key Unanswered Questions Pertaining to this compound

While significant progress has been made in understanding the role of this compound, several questions remain, forming the basis of the current research landscape:

Timing and Mechanism of P-Methylation: A key area of ongoing investigation is the precise timing of the methylation step. It is still debated whether methylation occurs before, during, or after the assembly of the tripeptide. acs.orgnih.gov Furthermore, the detailed catalytic mechanism of the P-methyltransferase, including the nature of the radical intermediates and the role of its iron-sulfur clusters, is not fully elucidated. expasy.orgacs.org

Characterization of Biosynthetic Enzymes: While many genes in the PTT cluster have been identified, the functions of all the encoded proteins are not yet fully characterized. nih.govnih.govnih.gov There are still uncharacterized steps in the early stages of the pathway leading to the formation of this compound. hawaii.eduresearchgate.net

Substrate Specificity and Engineering of NRPS: A deeper understanding of the structural basis for the recognition of N-Ac-DMPT by the NRPS module PhsA could facilitate the engineering of these enzymes to accept other non-natural amino acids, leading to the production of novel peptides. asm.orgnih.gov

Biological Activity of this compound Derivatives: Recent studies have begun to explore the biological activities of this compound and its dipeptide derivatives as potential antibacterial agents. mdpi.comuniroma1.itresearchgate.net Further research is needed to understand their mechanism of action and potential as therapeutic leads. preprints.org

Regulation of the Biosynthetic Pathway: The regulatory networks that control the expression of the phosphinothricin biosynthetic genes, and consequently the production of this compound, are not fully understood. nih.govnih.gov Investigating the regulatory elements and transcription factors involved could provide strategies for improving the production of phosphinothricin and its intermediates.

The continued exploration of these unanswered questions promises to yield further fundamental knowledge about natural product biosynthesis and may pave the way for the development of new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4P+ B1233513 Demethylphosphinothricin CAS No. 85178-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NO4P/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H-,6,7,8,9)/p+1/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIKOOKVOJVKLG-VKHMYHEASA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[P+](=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[P+](=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005625
Record name (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85178-62-7
Record name Butanoic acid, 2-amino-4-(hydroxyphosphinyl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085178627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Amino-3-carboxypropyl)(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Demethylphosphinothricin Biosynthesis and Associated Metabolic Pathways

Identification of Precursor Molecules and Early Enzymatic Conversions Leading to Demethylphosphinothricin

The journey to this compound begins with primary metabolites, specifically two molecules of phosphoenolpyruvate (B93156) (PEP) and one molecule of acetyl-coenzyme A. nih.gov The initial and pivotal step in this pathway is the conversion of PEP to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase. nih.govgenome.jp This transformation is notable as it establishes the characteristic carbon-phosphorus (C-P) bond found in all phosphonate (B1237965) natural products. genome.jp

Following the formation of PnPy, a decarboxylation reaction occurs, yielding phosphonoacetaldehyde (B103672) (PnAA), a critical intermediate. nih.govresearchgate.net This step is catalyzed by phosphonopyruvate decarboxylase. nih.gov Subsequent enzymatic steps, which are still being fully elucidated, involve a series of conversions that are thought to include intermediates such as 2-hydroxyethylphosphonate and hydroxymethylphosphonate. researchgate.nethawaii.edu These early transformations set the stage for the formation of the core structure of this compound.

A crucial and unusual reaction in the pathway is the formation of carboxyphosphoenolpyruvate (CPEP). asm.org The biosynthesis of PTT then proceeds through a series of catalytic steps that are more complex than initially understood, involving a unique carbon bond cleavage reaction. researchgate.net While the exact sequence and all participating enzymes in the conversion of these early intermediates to this compound are still under active investigation, the identification of these precursor molecules and initial enzymatic steps has provided a foundational understanding of this intricate biosynthetic pathway. nih.govresearchgate.net

Characterization of Specific Biosynthetic Enzymes in this compound Formation

The biosynthesis of this compound and its subsequent incorporation into PTT are orchestrated by a suite of specialized enzymes. Key among these are a unique P-methyltransferase and a modular system of nonribosomal peptide synthetases.

Structural and Functional Analyses of N-Acetyl-Demethylphosphinothricin P-Methyltransferase (EC 2.1.1.326) and Related Enzymes

The enzyme N-acetyl-demethylphosphinothricin P-methyltransferase, also known as PhpK, plays a critical role in the biosynthesis of phosphinothricin (B1261767). expasy.orgnih.gov It catalyzes the P-methylation of N-acetyl-demethylphosphinothricin, forming the distinctive C-P-C bond of phosphinothricin. asm.orgexpasy.orgnih.gov This enzyme belongs to the radical S-adenosyl-L-methionine (SAM) family and utilizes a [4Fe-4S] cluster and a methylcob(III)alamin cofactor. expasy.orgamericanchemicalsuppliers.com

The proposed mechanism involves the reductive cleavage of SAM by the iron-sulfur cluster to generate a 5'-deoxyadenosyl radical. expasy.org This radical then abstracts a hydrogen atom from the P-H bond of the substrate, creating a phosphinate-centered radical. expasy.org This radical subsequently reacts with methylcob(III)alamin to yield the methylated product and cob(II)alamin. expasy.org The enzyme acts on the N-acetylated tripeptide intermediate, N-acetyl-demethylphosphinothricin-L-alanyl-L-alanine, in the biosynthesis of bialaphos (B1667065) (a synonym for PTT). expasy.org

Roles of Nonribosomal Peptide Synthetases (NRPS) in Downstream Processing of this compound

Following the initial biosynthetic steps, this compound is acetylated to form N-acetyl-demethylphosphinothricin (N-Ac-DMPT). nih.govnih.gov This acetylated form serves as the substrate for a nonribosomal peptide synthetase (NRPS) system, which is responsible for assembling the final tripeptide structure of PTT. nih.govnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govd-nb.infonih.gov

In the case of PTT biosynthesis in Streptomyces viridochromogenes, the NRPS system is unique in that it consists of three separate proteins: PhsA, PhsB, and PhsC. nih.govresearchgate.net

PhsA is the initiation module, responsible for recognizing and activating N-Ac-DMPT. nih.govnih.govresearchgate.net

PhsB and PhsC are the elongation modules, each responsible for activating and incorporating an L-alanine residue. nih.govnih.govresearchgate.net

The activated amino acids are covalently bound to the NRPS enzymes as thioesters. asm.org The condensation domains of the NRPS modules then catalyze the formation of peptide bonds, sequentially adding the two alanine (B10760859) residues to the N-Ac-DMPT moiety. nih.govnih.gov This modular, assembly-line-like process ensures the correct sequence and composition of the final phosphinothricin tripeptide. nih.govnih.gov

Genetic Organization and Regulation of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes for this compound and PTT biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC). nih.govasm.orgnih.gov In Streptomyces viridochromogenes and Streptomyces hygroscopicus, the producers of PTT, this cluster spans approximately 35 kilobases and contains around 24 genes. nih.govnih.gov

The organization of the BGC is highly conserved between these two producing organisms. asm.orgnih.gov The genes for the early steps of the pathway, leading to the formation of N-Ac-DMPT, are located in the central region of the cluster. asm.org Flanking this central region are the genes encoding the nonribosomal peptide synthetases (PhsA, PhsB, and PhsC) responsible for the assembly of the tripeptide. asm.org This spatial organization suggests a coordinated regulation of the biosynthetic pathway.

The regulation of the PTT biosynthetic gene cluster is complex and involves specific regulatory proteins. In S. hygroscopicus, a regulatory gene designated brpA has been identified that appears to activate the transcription of multiple genes within the cluster, including the gene for this compound acetyltransferase, which confers resistance to the final product. asm.org The presence of such regulatory elements ensures that the production of the antibiotic is tightly controlled and coordinated with the organism's own resistance mechanisms. Further research has also identified other putative regulatory genes within the cluster, suggesting a multi-layered regulatory network. asm.orgnih.gov

Post-Biosynthetic Modifications and Integrated Metabolic Fluxes Involving this compound in Producer Organisms

After the assembly of the N-acetyl-demethylphosphinothricin tripeptide by the NRPS machinery, several post-biosynthetic modifications are required to yield the final bioactive compound, phosphinothricin tripeptide. hawaii.edunih.gov One of the key modifications is the P-methylation of the N-acetyl-demethylphosphinothricin residue within the tripeptide, catalyzed by the N-acetyl-demethylphosphinothricin P-methyltransferase. nih.govnih.gov

Another crucial step is the deacetylation of the N-acetyl group. nih.gov The timing of this deacetylation relative to the methylation step has been a subject of investigation. Evidence suggests that methylation likely occurs on the N-acetylated tripeptide intermediate. nih.gov

The biosynthesis of this compound and PTT is intricately linked to the primary metabolism of the producing organism, which supplies the necessary precursor molecules like phosphoenolpyruvate and acetyl-CoA. nih.gov Metabolic flux analysis (MFA) is a powerful tool used to understand the flow of metabolites through various pathways. creative-proteomics.comnih.gov While specific MFA studies on this compound are not extensively detailed in the provided context, it is understood that optimizing the flux of precursors from central carbon metabolism, such as the Embden-Meyerhof-Parnas (EMP) pathway and the pentose (B10789219) phosphate (B84403) pathway, is crucial for enhancing the production of secondary metabolites like PTT. nih.gov The efficient channeling of these primary metabolites into the this compound biosynthetic pathway is a key factor for high-yield production in industrial fermentation processes.

Molecular Mechanisms Governing Demethylphosphinothricin Activity

Identification and Biochemical Characterization of Intracellular Molecular Targets of Demethylphosphinothricin

The primary intracellular molecular target of a derivative of this compound, N-acetyl-demethylphosphinothricin (N-Ac-DMPT), has been identified as the nonribosomal peptide synthetase (NRPS) PhsA. nih.gov This enzyme is a key component in the biosynthetic pathway of phosphinothricin (B1261767) tripeptide (PTT) in Streptomyces viridochromogenes and Streptomyces hygroscopicus. nih.gov

Biochemical studies have revealed that the N-acetylation of DMPT is a critical prerequisite for its recognition and activation by PhsA. nih.gov The PhsA enzyme specifically recruits N-Ac-DMPT as the initiating amino acid for the assembly of the PTT tripeptide. nih.gov This activation involves the adenylation of N-Ac-DMPT, a typical first step in NRPS-mediated peptide synthesis. The specificity of PhsA for the N-acetylated form highlights a key regulatory step in the biosynthetic pathway, ensuring that only the correct precursor is incorporated into the final product.

Another identified intracellular molecular target for DMPT is the phosphinothricin acetyltransferase (PAT) enzyme. foodstandards.gov.au This enzyme is not part of the PTT biosynthetic pathway but rather serves as a resistance mechanism in organisms that produce PTT, and it is also utilized in genetically modified crops to confer herbicide resistance. foodstandards.gov.aufoodstandards.gov.au The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of phosphinothricin (also known as glufosinate), thereby detoxifying it. foodstandards.gov.au Notably, the substrate specificity of the PAT enzyme extends to DMPT, indicating a direct molecular interaction. foodstandards.gov.au

Enzymatic Inhibition Kinetics and Specificity of this compound Binding Interactions at the Molecular Level

While DMPT is a substrate for the PAT enzyme, detailed enzymatic inhibition kinetics, such as the determination of Michaelis-Menten constants (Km) or inhibition constants (Ki) for DMPT with its target enzymes, are not extensively reported in the available literature. However, the substrate specificity of the phosphinothricin acetyltransferase (PAT) enzyme, encoded by the bar or pat gene, has been characterized, and it is known to act on both L-phosphinothricin and DMPT. foodstandards.gov.au The enzyme catalyzes the acetylation of the free amino group of these compounds.

The specificity of the NRPS enzyme PhsA for N-Ac-DMPT over DMPT underscores a stringent molecular recognition mechanism. This specificity ensures the correct assembly of the PTT tripeptide. The binding pocket of PhsA is structurally adapted to accommodate the N-acetyl group, which likely forms key interactions that facilitate the subsequent adenylation and thioesterification steps required for peptide synthesis.

The interaction of phosphinates, in general, with their target enzymes often involves competitive inhibition, where the phosphinate molecule mimics the structure of the enzyme's natural substrate or a transition state of the reaction. hawaii.edu For instance, phosphinothricin itself is a potent competitive inhibitor of glutamine synthetase, binding to the glutamate (B1630785) binding site. foodstandards.gov.au While specific kinetic data for DMPT as an inhibitor is scarce, its structural similarity to glutamate suggests a potential for competitive inhibition of glutamate-utilizing enzymes, although this has not been the primary focus of research.

Table 1: Known Molecular Interactions of this compound and its N-acetylated form

CompoundInteracting EnzymeType of InteractionRole of Interaction
N-acetyl-demethylphosphinothricin (N-Ac-DMPT)PhsA (Nonribosomal Peptide Synthetase)SubstrateInitiation of phosphinothricin tripeptide (PTT) biosynthesis. nih.gov
This compound (DMPT)Phosphinothricin Acetyltransferase (PAT)SubstrateAcetylation for detoxification/resistance. foodstandards.gov.au

Cellular and Subcellular Responses Induced by this compound Action at the Physiological Level

Direct studies on the specific cellular and subcellular physiological responses to exogenously applied this compound are limited. The majority of research has focused on its role as a metabolic intermediate within the PTT-producing organisms. In this context, the primary physiological response is its conversion to N-Ac-DMPT and subsequent incorporation into the PTT biosynthetic pathway.

The subcellular localization of the enzymes that interact with DMPT and its derivatives provides insight into the compartmentalization of these responses. The enzymes involved in the biosynthesis of PTT, including PhsA, are typically located in the cytoplasm of the producing Streptomyces species. Therefore, the conversion of DMPT to N-Ac-DMPT and its subsequent activation would occur in the cytoplasm. researchgate.net

In organisms expressing the PAT enzyme for resistance, this enzyme is also localized in the cytoplasm. The acetylation of DMPT, should it enter the cell, would therefore also be a cytoplasmic event. The physiological consequence of this acetylation is the neutralization of any potential biological activity of DMPT, preventing it from interfering with cellular metabolism.

Comparative Analysis of this compound's Molecular Action with Related Phosphinate Compounds

The molecular action of this compound is intrinsically linked to that of its close chemical relatives, namely N-acetyl-demethylphosphinothricin and phosphinothricin (glufosinate).

DMPT vs. N-acetyl-demethylphosphinothricin (N-Ac-DMPT): The most significant difference in their molecular action lies in their interaction with the NRPS enzyme PhsA. DMPT is not a substrate for PhsA, whereas N-Ac-DMPT is the specific substrate that initiates PTT synthesis. nih.gov This highlights the critical role of the N-acetyl group in molecular recognition by the enzyme. This acetylation step acts as a gateway, controlling the entry of the phosphinate moiety into the secondary metabolic pathway of PTT production.

DMPT vs. Phosphinothricin (Glufosinate): Both DMPT and phosphinothricin are recognized as substrates by the phosphinothricin acetyltransferase (PAT) enzyme. foodstandards.gov.au This indicates that the presence or absence of the methyl group on the phosphinyl moiety does not abolish recognition by the PAT enzyme's active site. However, the primary and most well-characterized molecular action of phosphinothricin is the potent inhibition of glutamine synthetase. foodstandards.gov.au This inhibition leads to a toxic accumulation of ammonia (B1221849) within cells, which is the basis for its herbicidal activity. While DMPT shares the core phosphinate structure and glutamate analogy with phosphinothricin, there is a lack of substantial evidence to suggest that it is as potent an inhibitor of glutamine synthetase. The methylation of the phosphinyl group in phosphinothricin appears to be a key structural feature for its potent inhibitory activity on this specific enzyme.

Table 2: Comparative Molecular Actions of this compound and Related Compounds

CompoundPrimary Molecular ActionKey Interacting Enzyme(s)
This compound (DMPT)Precursor in PTT biosynthesis (after acetylation); Substrate for PAT.PhsA (as N-Ac-DMPT), PAT. nih.govfoodstandards.gov.au
N-acetyl-demethylphosphinothricin (N-Ac-DMPT)Initiation of PTT biosynthesis.PhsA. nih.gov
Phosphinothricin (Glufosinate)Inhibition of glutamine synthetase; Substrate for PAT.Glutamine Synthetase, PAT. foodstandards.gov.aufoodstandards.gov.au

Synthetic Chemistry and Derivatization of Demethylphosphinothricin and Its Analogues

Development of Chemical Synthetic Routes for Demethylphosphinothricin and its Stereoisomers

The chemical synthesis of this compound, also known as D,L-2-amino-4-(hydroxyphosphinyl)butyric acid or Glu-γ-PH, and its stereoisomers is a critical aspect of its study, enabling access to quantities required for biological evaluation and the preparation of derivatives. researchgate.net While biosynthetic pathways exist in microorganisms like Streptomyces hygroscopicus and S. viridochromogenes, chemical synthesis provides a versatile alternative. nih.gov

One established method for the synthesis of D,L-Glu-γ-PH has been documented and utilized for further derivatization studies. mdpi.com A key challenge in the synthesis of DMPT lies in the controlled formation of the carbon-phosphorus bond and the introduction of the amino group with the desired stereochemistry.

Enzymatic methods have also been employed to achieve stereochemical control. For instance, Escherichia coli glutamate (B1630785) decarboxylase (EcGadB) has been shown to quantitatively decarboxylate the L-isomer of D,L-Glu-γ-PH. researchgate.net This enzymatic resolution is highly selective for the L-glutamate analogue, yielding 3-aminopropylphosphinic acid (GABA-PH) and leaving the D-isomer (D-Glu-γ-PH) unmodified. researchgate.net This process not only provides a route to the enantiomerically pure D-isomer but also underscores the stereoselectivity of biological systems towards these compounds. researchgate.net

Further enzymatic transformations have been explored. For example, a one-pot, two-step deracemization process has been developed to synthesize L-phosphinothricin (L-PPT) from a racemic mixture of D/L-PPT using a combination of D-amino acid oxidase, catalase, glutamate dehydrogenase, and glucose dehydrogenase expressed in E. coli. nih.gov This chemoenzymatic approach highlights the potential for producing optically pure isomers, which is crucial given that the biological activity often resides in a single stereoisomer. nih.gov

Design and Synthesis of Novel this compound Analogues and Mechanistic Probes

The design and synthesis of novel analogues of DMPT are driven by the need to understand its mechanism of action and to develop new compounds with improved or novel biological activities. These analogues often serve as mechanistic probes to investigate interactions with specific enzymes or biological pathways.

A significant area of exploration has been the synthesis of peptide derivatives. For instance, an L-Leucyl dipeptide derivative of Glu-γ-PH (L-Leu-D,L-Glu-γ-PH) was synthesized to investigate its antibacterial properties. mdpi.com The synthesis involved coupling N-(benzyloxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Z-L-Leu-OSu) with D,L-Glu-γ-PH. mdpi.com Such dipeptide derivatives are designed to potentially exploit bacterial peptide uptake systems, acting as a "Trojan horse" to deliver the active phosphinic acid moiety into the cell. researchgate.net

Researchers have also synthesized phosphonic analogues of DMPT, such as Glu-γ-P5, to compare the effects of a phosphinic group (P-H) versus a phosphonic group (P-OH) on biological activity. researchgate.net The synthesis of these analogues allows for a direct comparison of how subtle changes in the phosphorus moiety influence the compound's interaction with biological targets. researchgate.net

Furthermore, mechanistic probes have been designed to explore the metabolic fate of DMPT. For example, the enzymatic conversion of GABA-PH, derived from the decarboxylation of L-Glu-γ-PH, to 3-(hydroxyphosphinyl)propionic acid (Succinate-PH) using GABA-transaminase and succinic semialdehyde dehydrogenase has been demonstrated. researchgate.net This transformation provides insight into how these phosphinic compounds can be metabolized by PLP-dependent and NADP+-dependent enzymes. researchgate.net

The synthesis of α-keto acid analogues, such as the H-phosphinic analogue of α-ketoglutarate (α-KG-γ-PH), has also been a focus. mdpi.commdpi.com These compounds are crucial for studying the role of DMPT in amino acid metabolism, particularly its interaction with transaminases and dehydrogenases. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives with Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of DMPT and its analogues relates to their biological effects. These studies guide the design of more potent and selective compounds.

The biological activity of DMPT is intrinsically linked to specific chemical features, or pharmacophores, within its structure. A key pharmacophoric element is the phosphinic acid group (C-P-H), which acts as a bioisostere of the γ-carboxyl group of glutamate. researchgate.netnih.gov This mimicry allows DMPT to interact with enzymes that normally bind glutamate. researchgate.net

The α-amino acid moiety is another critical pharmacophore, essential for its recognition by enzymes involved in amino acid metabolism. nih.gov The combination of the phosphinic group and the α-amino acid moiety defines DMPT as a structural analogue of glutamate. oecd.org

Studies on dipeptide derivatives have shown that the nature of the attached amino acid can significantly influence antibacterial activity. For example, the L-Leu-D,L-Glu-γ-PH dipeptide exhibited significantly improved antibacterial activity compared to the free amino acid, suggesting that the dipeptide structure itself is a key pharmacophoric element for transport and/or activity. mdpi.comresearchgate.net

The comparison between phosphinic (P-H) and phosphonic (P-OH) analogues has further elucidated the importance of the phosphorus substitution. The phosphonic analogue of DMPT was found to be less active than DMPT itself, highlighting the critical role of the P-H bond in the phosphinic moiety for its specific biological interactions. researchgate.net

The development of pharmacophore models, which map the essential features for biological activity, is a valuable tool in this field. nih.govnih.gov These models, often incorporating features like hydrogen bond donors and acceptors, and charged centers, help in the rational design of new analogues with predicted activity. nih.govnih.gov

Stereochemistry plays a paramount role in the biological activity of DMPT and its analogues. It is well-established that the biological activity of many chiral compounds resides primarily in one enantiomer.

In the case of DMPT, the L-isomer (L-Glu-γ-PH) is responsible for its antibacterial activity, while the D-isomer (D-Glu-γ-PH) is inactive. researchgate.net This was clearly demonstrated through the enzymatic resolution of the racemic mixture, where the resulting pure D-isomer showed no antibacterial effect. researchgate.net This stereoselectivity is a direct consequence of the chiral nature of enzyme active sites, which can differentiate between the two enantiomers.

Similarly, for phosphinothricin (B1261767) (PPT), the methylated analogue of DMPT, only the L-isomer (L-PPT) exhibits herbicidal activity by inhibiting glutamine synthetase. nih.govoecd.org The D-isomer is inactive. nih.govoecd.org This underscores the critical importance of the stereocenter at the α-carbon for biological function. The synthesis of stereoisomerically pure compounds is therefore a key objective in the development of DMPT-based bioactive molecules. dokumen.pub

The influence of stereochemistry extends to the design of inhibitors and probes. Understanding the precise three-dimensional arrangement of functional groups required for binding to a biological target is essential for creating effective molecules.

Data Tables

Table 1: Antibacterial Activity of this compound and its Analogues

CompoundTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
L-Leu-D,L-Glu-γ-PHEscherichia coli2 µg/mL mdpi.comresearchgate.net
Phosphinothricin (non-desmethylated analogue)Escherichia coli0.1 µg/mL researchgate.net
Phosphonic analogue (Glu-γ-P5)Escherichia coli80 µg/mL researchgate.net
L-Leu-D,L-Glu-γ-PHBacillus subtilisActivity comparable to amoxicillin researchgate.net
L-Glu-γ-PHEscherichia coliPromising antibacterial activity nih.gov

Biotechnological Applications and Production Strategies for Demethylphosphinothricin

Optimization of Microbial Fermentation Processes for Demethylphosphinothricin Production

The production of DMPT is intrinsically linked to the fermentation of phosphinothricin (B1261767) tripeptide (PTT) by microorganisms such as Streptomyces viridochromogenes and Streptomyces hygroscopicus. Consequently, optimizing the fermentation process for PTT production directly impacts the availability of DMPT, which can be accumulated by blocked mutants. The optimization of fermentation parameters is a critical step to enhance the yield and productivity of microbial metabolites, including DMPT. Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, phosphate (B84403) levels), pH, temperature, and aeration.

Strategies for fermentation medium optimization range from the classical one-factor-at-a-time (OFAT) method to more advanced statistical and mathematical techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN). These methods help in identifying the optimal concentrations of medium components and their interactions to maximize product yield.

For instance, in the production of PTT by Streptomyces viridochromogenes, liquid cultures are often incubated at 30°C in specific media like yeast malt (B15192052) medium or S medium supplemented with additives. The pH of the medium is another crucial parameter that needs to be controlled throughout the fermentation process. The availability of essential nutrients, such as carbon sources (e.g., glucose) and nitrogen sources (e.g., soybean meal, tryptone), directly influences microbial growth and secondary metabolite production. Phosphate concentration is also a critical factor, as some secondary metabolites are not produced in the presence of high phosphate levels.

Metabolic Engineering and Genetic Manipulation for Enhanced this compound Yields and Purity

In the context of DMPT, which is an intermediate in the PTT biosynthetic pathway, a key strategy is the use of "blocked mutants". These are strains of Streptomyces hygroscopicus or Streptomyces viridochromogenes in which a specific gene in the PTT pathway

Mechanisms of Microbial Resistance and Detoxification Pertaining to Demethylphosphinothricin

Molecular Basis of Resistance Development to Phosphinothricin-Related Compounds, Including Demethylphosphinothricin

The development of resistance to phosphinothricin-related compounds in microorganisms is primarily attributed to three main strategies: enzymatic modification of the drug, modification of the cellular target, and reduction of intracellular drug concentration. nih.govnih.gov

Enzymatic modification is the most prevalent and well-documented mechanism of resistance. nih.gov This involves the production of enzymes that chemically alter the phosphinothricin (B1261767) molecule, rendering it inactive. The most notable of these enzymes is phosphinothricin N-acetyltransferase (PAT). univ-rennes1.frnih.gov

Target site modification, another resistance strategy, involves alterations in the enzyme glutamine synthetase, the primary target of phosphinothricin and its analogs. By modifying the structure of this enzyme, the binding of the inhibitor is prevented, thus conferring resistance. However, this mechanism is considered less common in comparison to enzymatic detoxification.

Finally, microorganisms can also develop resistance by limiting the intracellular accumulation of the toxic compound. This can be achieved through reduced uptake into the cell or by actively exporting the compound via efflux pumps. nih.gov For instance, some bacteria have been shown to possess transport systems that prevent the entry of phosphinothricin. nih.gov

Resistance MechanismDescriptionKey Examples
Enzymatic Modification Chemical alteration of the compound to an inactive form.Phosphinothricin N-acetyltransferase (PAT) catalyzes the acetylation of the amino group.
Target Site Modification Alteration of the target enzyme (glutamine synthetase) to reduce binding affinity.Mutations in the gene encoding glutamine synthetase.
Reduced Intracellular Concentration Decreased uptake or active efflux of the compound.Alterations in cellular transport systems. nih.gov

Enzymatic Detoxification Pathways: Role of Phosphinothricin N-Acetyltransferase (PAT, EC 2.3.1.183) and other Enzymes in this compound Inactivation

Enzymatic detoxification is a key mechanism by which microorganisms neutralize this compound and related compounds. Several enzymes have been identified that can metabolize these substances into non-toxic forms.

Phosphinothricin N-Acetyltransferase (PAT): The most significant enzyme in this process is Phosphinothricin N-acetyltransferase (PAT). univ-rennes1.frnih.gov This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of phosphinothricin, producing N-acetyl-phosphinothricin. univ-rennes1.frnih.gov This modification blocks the inhibitory action of the compound on glutamine synthetase. The genes encoding PAT, namely pat and bar, have been identified in phosphinothricin-producing Streptomyces species and have been widely used to engineer herbicide-resistant crops. univ-rennes1.fr

Other Enzymatic Pathways: Besides acetylation, other enzymatic detoxification pathways have been observed in soil bacteria. These include:

Transamination: Some bacteria can degrade phosphinothricin to its corresponding 2-oxo-acid by transamination. nih.gov

Oxidative Deamination: Certain bacteria, such as Rhodococcus sp., can utilize phosphinothricin as a nitrogen source by forming 2-oxo-4[(hydroxy)(methyl)phosphinoyl]butyric acid through oxidative deamination. nih.gov

These alternative pathways highlight the metabolic versatility of soil microorganisms in detoxifying phosphinothricin-related compounds.

EnzymeEC NumberReactionSubstrate(s)Product(s)
Phosphinothricin N-Acetyltransferase (PAT) 2.3.1.183AcetylationThis compound, Acetyl-CoAN-acetyl-demethylphosphinothricin, CoA
Transaminase N/ATransaminationThis compound, α-keto acid2-oxo-demethylphosphinothricin, Amino acid
Oxidase N/AOxidative DeaminationThis compound, H₂O, O₂2-oxo-demethylphosphinothricin, NH₃, H₂O₂

Genetic Determinants and Evolutionary Aspects of Resistance to this compound

The genetic basis for resistance to this compound is primarily linked to the presence of specific resistance genes, often located on mobile genetic elements. nih.gov This facilitates their spread among microbial populations through horizontal gene transfer.

The most well-characterized genetic determinants are the pat and bar genes, which encode phosphinothricin N-acetyltransferase. univ-rennes1.fr These genes have been found in various bacterial species, suggesting a natural origin of resistance in the environment. The presence of these genes on plasmids and transposons contributes to their dissemination. nih.gov

The evolution of resistance is driven by the selective pressure exerted by the presence of phosphinothricin-related compounds in the environment. Microorganisms harboring resistance genes have a survival advantage, leading to the proliferation of resistant strains. The evolution of antibiotic resistance, in general, is a complex process influenced by factors such as mutation rates, the fitness cost of resistance, and the intensity of selective pressure. mdpi.com The continuous use of herbicides containing phosphinothricin can contribute to the selection and enrichment of resistant microbial populations in agricultural soils.

Environmental Dynamics and Microbial Degradation of Demethylphosphinothricin

Natural Occurrence and Environmental Distribution of Demethylphosphinothricin

This compound (DMPT), a naturally occurring phosphinic acid analogue of glutamic acid, is primarily found as a metabolic intermediate in certain species of soil-dwelling bacteria. nih.govdntb.gov.uanih.gov It was first identified and isolated from the actinomycetes Streptomyces hygroscopicus and Streptomyces viridochromogenes. nih.govdntb.gov.uanih.gov Within these microorganisms, DMPT serves as a key precursor in the biosynthesis of the commercially significant herbicide and antibiotic, bialaphos (B1667065) (also known as phosphinothricin-tripeptide). nih.govdntb.gov.ua Bialaphos consists of a phosphinothricin (B1261767) (PPT) molecule linked to two L-alanine residues. nih.gov The biosynthetic pathway involves the sequential acetylation of DMPT to N-acetyl-demethylphosphinothricin (AcDMPT), which is then further processed. idexlab.comfoodstandards.gov.au Mutant strains of S. hygroscopicus with blocked steps in the bialaphos pathway have been shown to accumulate intermediates such as AcDMPT. nih.govmdpi.com

The defining chemical feature of this compound is the presence of a carbon-phosphorus (C-P) bond, a characteristic of the broader class of compounds known as phosphinates. nih.govdntb.gov.ua This bond is notably rare in nature and confers significant stability against both chemical and enzymatic hydrolysis, unlike the more common C-O-P ester bonds found in organic phosphates. nih.govdntb.gov.ua While DMPT's primary documented role is intracellular, its production by common soil bacteria like Streptomyces suggests a potential for its release into the immediate soil environment. foodstandards.gov.au The phosphinothricin acetyltransferase (PAT) protein, an enzyme that confers resistance to phosphinothricin, exhibits high substrate specificity for both phosphinothricin and this compound. foodstandards.gov.aufoodstandards.gov.au The gene encoding this enzyme (bar or pat) originates from Streptomyces species, indicating an evolutionary mechanism to manage the production of these bioactive compounds. foodstandards.gov.auoecd.org More recently, L-Glu-γ-PH (DMPT) has also been found in its free form in Nonomureae sp.. nih.gov

While its production by soil microbes is established, extensive data on the widespread environmental distribution and ambient concentrations of this compound in soil and water are not widely documented in the reviewed literature. Its occurrence is intrinsically linked to the presence and metabolic activity of its producing microorganisms.

Microbial Degradation Pathways and Biotransformation of this compound in Environmental Contexts

The microbial degradation of this compound is closely related to the pathways established for its methylated analogue, phosphinothricin (PPT), the active ingredient in glufosinate (B12851) herbicides. Several soil bacteria have evolved enzymatic mechanisms to transform and detoxify these compounds, often utilizing them as a nutrient source. nih.govasm.org The primary and most well-characterized degradation pathway involves acetylation, a reaction catalyzed by the enzyme phosphinothricin acetyltransferase (PAT). epa.govresearchgate.net

The PAT enzyme, encoded by the pat gene in Streptomyces viridochromogenes or the bar gene in Streptomyces hygroscopicus, transfers an acetyl group from acetyl-CoA to the free amino group of L-phosphinothricin, producing the non-toxic metabolite N-acetyl-L-phosphinothricin. oecd.orgresearchgate.net Crucially, the PAT enzyme demonstrates a very narrow and high substrate specificity, acting effectively on both L-phosphinothricin and this compound (DMPT). foodstandards.gov.aufoodstandards.gov.auepa.govregulations.govfao.org This acetylation reaction is a key detoxification and resistance mechanism found in various soil microorganisms. asm.org

Beyond acetylation, other microbial degradation pathways for the closely related phosphinothricin have been identified in soil bacteria, suggesting potential biotransformation routes for DMPT. Studies on bacterial isolates from soil have revealed at least two other initial enzymatic reactions:

Transamination: All tested resistant bacterial strains could convert PPT to its corresponding α-keto acid, 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO), through transamination. nih.govasm.orgresearchgate.net This reaction involves the transfer of the amino group, often to a recipient like 2-oxoglutarate. researchgate.net

Oxidative Deamination: One particularly studied strain, Rhodococcus sp., which can utilize PPT as a sole nitrogen source, was found to directly deaminate PPT to form PPO and ammonia (B1221849). nih.govasm.orgresearchgate.net

These enzymatic pathways represent the initial steps in breaking down phosphinothricin-like compounds in the environment. The resulting keto-acid metabolite can then be further metabolized by the microorganisms.

The following table summarizes the key enzymes and their roles in the biotransformation of phosphinothricin and, by extension, this compound.

EnzymeGene Source (Example)Substrate(s)Reaction TypeProduct(s)Role in Microorganism
Phosphinothricin Acetyltransferase (PAT)Streptomyces hygroscopicus (bar), S. viridochromogenes (pat)L-Phosphinothricin, this compoundAcetylationN-acetyl-L-phosphinothricin, N-acetyl-demethylphosphinothricinDetoxification, Herbicide Resistance, Antibiotic Resistance
L-Phosphinothricin TransaminaseVarious soil bacteria (e.g., Escherichia coli)L-PhosphinothricinTransamination2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO)Nitrogen metabolism
L-Phosphinothricin OxidaseRhodococcus sp.L-PhosphinothricinOxidative Deamination2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO), NH₃Utilization as a nitrogen source

Factors Influencing Environmental Fate and Persistence of this compound

The environmental fate and persistence of this compound, much like its parent compound phosphinothricin, are governed by a combination of its inherent chemical stability and various environmental and biological factors that promote its degradation.

Chemical Stability: The carbon-phosphorus (C-P) bond that characterizes phosphinates like DMPT is exceptionally stable and resistant to cleavage by chemical hydrolysis under typical environmental pH conditions. nih.govdntb.gov.ua This inherent stability means that abiotic degradation is not a significant factor in its environmental breakdown.

Microbial Activity: The primary driver for the breakdown of DMPT in the environment is microbial degradation. nih.gov The presence of competent microbial populations in soil and water is the most critical factor determining its persistence. nih.gov Soils with a history of exposure to phosphinothricin-based herbicides may harbor microbial communities adapted to degrade these compounds more rapidly. The degradation of phosphinothricin in soil is generally considered to be rapid, with biological transformation being the main route of inactivation. asm.org

Nutrient Availability: The rate of microbial degradation can be influenced by the availability of other nutrients in the environment. For example, the oxidative deamination of phosphinothricin by Rhodococcus sp. was found to be inducible by the substrate itself or by L-glutamic acid. asm.orgresearchgate.net However, this enzymatic activity was repressed in the presence of more readily available nitrogen sources, such as ammonium (B1175870) (NH₄⁺). asm.orgresearchgate.net This suggests that in nitrogen-rich environments, the degradation of DMPT as a nitrogen source may be slower, potentially increasing its persistence.

Enzyme Specificity: The degradation is stereospecific. The identified microbial enzymes, such as L-phosphinothricin oxidase and transaminase, are active on the L-isomer of phosphinothricin, while transformation of the D-isomer was not detectable in the investigated strains. asm.orgresearchgate.net This specificity implies that the biological activity and degradation rate are linked to the specific stereoisomer present.

Environmental Conditions: General factors that affect microbial activity, such as soil type, pH, temperature, and moisture content, will also influence the rate of DMPT degradation. Conditions that are optimal for the growth and metabolism of degrading microorganisms will accelerate the breakdown of the compound. For instance, the genetic makeup of the microbial community and various environmental conditions can affect the expression of degradative enzymes. researchgate.net

Advanced Methodologies for Demethylphosphinothricin Research

Application of Structural Biology Techniques for Demethylphosphinothricin-Related Enzymes and Complexes (e.g., X-ray Crystallography, Cryo-EM, NMR Spectroscopy)

Structural biology techniques are indispensable for understanding the three-dimensional architecture of enzymes and how they interact with substrates like this compound. cas.cz These methods provide atomic-level details of active sites, catalytic mechanisms, and the basis for substrate specificity, which are crucial for pathway elucidation and bioengineering efforts. nih.gov

X-ray Crystallography: This technique is a cornerstone for determining the high-resolution structures of proteins. cas.cz In the context of this compound, X-ray crystallography can be used to study the enzymes involved in its formation and subsequent modification. For instance, determining the crystal structure of enzymes from the phosphinothricin (B1261767) tripeptide (PTT) biosynthetic pathway could reveal how they recognize and bind precursors like N-acetyl-demethylphosphinothricin. nih.govasm.org Structural analysis of these enzymes, both in their unbound (apo) state and in complex with substrates or inhibitors, provides a static yet detailed snapshot of molecular interactions, guiding further mechanistic studies. dtu.dknih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for determining the structure of large protein complexes and those that are difficult to crystallize. For the this compound pathway, this could be particularly useful for studying large, multi-domain enzymes like non-ribosomal peptide synthetases (NRPSs) which are involved in incorporating the phosphinothricin moiety into larger peptides. nih.gov Cryo-EM can capture these complexes in different conformational states, offering insights into their dynamic operation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unique in its ability to study the structure and dynamics of molecules in solution, providing information that is complementary to solid-state crystal structures. cas.czebsco.com It is a powerful tool for identifying which atoms are in close proximity and for characterizing the electronic environment of atomic nuclei. ebsco.com In this compound research, NMR can be used to determine the solution structure of smaller enzymes and to map binding sites by observing chemical shift perturbations upon the addition of a ligand like this compound or its analogs. europa.eu Furthermore, NMR is instrumental in metabolomic studies to track the biotransformation of labeled precursors through the biosynthetic pathway. mdpi.comgla.ac.uk

Omics Technologies in this compound Studies (Genomics, Proteomics, Metabolomics, Peptidomics for pathway and target elucidation)

Omics technologies offer a holistic view of biological systems by enabling the large-scale analysis of genes, proteins, and metabolites. nih.govhumanspecificresearch.orgfrontiersin.org These approaches are pivotal in discovering biosynthetic pathways, identifying novel enzymes, and understanding the cellular response to compounds like this compound.

Genomics: The study of an organism's complete set of DNA, or genome, is fundamental to understanding its biosynthetic capabilities. frontlinegenomics.com A key strategy in phosphonate (B1237965) and phosphinate research is "genome mining," where the genomes of producing organisms, such as Streptomyces species, are scanned for genes homologous to known biosynthetic genes. mdpi.comresearchgate.net The gene for phosphoenolpyruvate (B93156) phosphonomutase (PepM), which catalyzes the first committed step in the biosynthesis of most phosphonates, is often used as a probe to identify entire biosynthetic gene clusters (BGCs). nih.govresearchgate.net Comparative genomics, which compares the BGCs from different organisms, helps to predict the function of uncharacterized genes and delineate the precise steps in the pathway leading to and from this compound. nih.govpolytechnique.fr

Proteomics: Proteomics involves the large-scale study of proteins, their functions, and their expression levels under different conditions. frontlinegenomics.comgenewiz.com In this compound research, proteomic techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be used to identify all the enzymes expressed from a given BGC. researchgate.net This helps confirm that the genes identified through genomic analysis are actively translated into proteins. Quantitative proteomics can further reveal how the expression of these enzymes and other cellular proteins changes in response to pathway intermediates or end products, providing clues about regulatory mechanisms and potential cellular targets. frontiersin.orgoncotarget.commdpi.com

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological sample. It is a powerful tool for pathway elucidation by identifying intermediates and end products. humanspecificresearch.org NMR-based metabolomics and mass spectrometry-based approaches are used to analyze extracts from wild-type and mutant microbial strains. mdpi.comresearchgate.net By blocking a specific gene in the biosynthetic pathway, researchers can cause intermediates like N-acetyl-demethylphosphinothricin or this compound to accumulate, allowing for their detection and structural confirmation. nih.govmdpi.com This approach has been central to piecing together the steps involved in the biosynthesis of phosphinothricin and related compounds.

Peptidomics: Peptidomics focuses on the quantitative and qualitative analysis of all peptides in a sample. While distinct from proteomics, it is highly relevant for studying natural products like phosphinothricin tripeptide, which are assembled by NRPS enzymes. nih.gov The analysis of the peptide products from different mutant strains helps to determine the function and specificity of the various NRPS domains, such as which specific amino acids are activated and incorporated into the final peptide. This is crucial for understanding how the this compound core unit is integrated with other amino acids like alanine (B10760859). nih.gov

Table 1: Application of Omics Technologies in this compound Research

Omics Technology Application in this compound Research Key Findings/Goals
Genomics Identification and sequencing of biosynthetic gene clusters (BGCs) from producing organisms like Streptomyces. nih.govasm.org Elucidation of the complete set of genes required for biosynthesis; prediction of enzyme functions through homology. polytechnique.fr
Proteomics Identification and quantification of proteins expressed from the BGC; analysis of cellular protein changes. researchgate.netfrontiersin.org Confirmation of enzyme production; discovery of regulatory proteins and potential off-target effects. oncotarget.com
Metabolomics Analysis of accumulated intermediates in blocked mutant strains. mdpi.com Identification of pathway intermediates like N-acetyl-demethylphosphinothricin and confirmation of biosynthetic steps. nih.gov

| Peptidomics | Analysis of peptide products from NRPS machinery. nih.gov | Determining the sequence of peptide assembly and the substrate specificity of NRPS enzymes. |

Advanced Spectroscopic and Chromatographic Methods for Mechanistic Elucidation of this compound Biotransformations

Elucidating the precise chemical transformations that this compound undergoes requires advanced analytical techniques capable of separating complex mixtures and providing detailed structural information.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) is a foundational technique for separating metabolites from complex biological extracts. When coupled with advanced detection methods, its power is greatly enhanced. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly vital. researchgate.net It allows for the sensitive detection and identification of low-abundance intermediates in the this compound pathway. By analyzing the fragmentation patterns of parent ions in the mass spectrometer, researchers can deduce the structures of novel metabolites and confirm the identity of known ones, such as N-acetyl-demethylphosphinothricin. mdpi.com

Advanced Spectroscopic Methods: While NMR and MS are standard tools, advanced applications of these techniques are key for mechanistic elucidation. For example, high-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. Isotope labeling studies, where precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are fed to the producing organism, are critical. The incorporation of these labels into this compound and its derivatives can be tracked by MS and NMR, definitively tracing the biosynthetic origins of every atom and revealing the mechanisms of enzymatic reactions, such as methylation and transamination. acs.org Furthermore, advanced biophysical spectroscopic techniques can be used to study enzyme mechanisms, for example, by trapping and characterizing transient cofactor or reaction intermediates. rsc.org

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations, in silico pathway prediction) in this compound Research

Computational biology provides powerful predictive tools that complement experimental work, saving time and resources by focusing laboratory research on the most promising targets and hypotheses. creative-biolabs.com

In silico Pathway Prediction: As an extension of genomics, computational tools are used to predict entire metabolic pathways from sequence data alone. polytechnique.fr By identifying a full set of genes in a cluster that are homologous to enzymes for known pathways, researchers can construct a hypothetical biosynthetic route. nih.gov Software platforms like the server for in silico prediction of metabolism (SOMP) or BioTransformer can predict potential biotransformations, helping to generate hypotheses about the steps leading to and from this compound that can then be tested experimentally. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to the active site of a protein. biointerfaceresearch.comijzi.net In this compound research, docking can be used to model how this compound or its acetylated form fits into the active site of a methyltransferase or a peptide synthetase. scispace.com The resulting models can predict key binding interactions, such as hydrogen bonds and hydrophobic contacts, and help explain the substrate specificity of an enzyme. mdpi.comekb.eg These predictions can guide site-directed mutagenesis experiments to verify the role of specific amino acid residues in catalysis.

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations model the movement of atoms and molecules over time. ebsco.comnih.gov These simulations provide insight into the conformational flexibility of enzymes and how they change upon substrate binding. nih.gov For enzymes that process this compound, MD simulations can reveal the dynamic process of substrate recognition, the conformational changes required to achieve a catalytically active state, and the mechanism of product release. dntb.gov.ua

Table 2: Computational Approaches in this compound Research

Computational Method Description Application Example
In silico Pathway Prediction Analyzing genomic data to predict the functions of clustered genes and outline a potential biosynthetic pathway. polytechnique.frresearchgate.net Identifying a putative methyltransferase gene alongside other pathway genes and hypothesizing its role in converting this compound.
Molecular Docking Predicting the binding pose and affinity of a ligand (e.g., this compound) within an enzyme's active site. biointerfaceresearch.comijzi.net Modeling the interaction of N-acetyl-demethylphosphinothricin with the P-methylating enzyme to understand substrate recognition. scispace.com

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior and conformational changes of a protein-ligand complex. ebsco.comnih.gov | Observing the dynamic changes in an enzyme's structure as it binds this compound and prepares for catalysis. nih.govdntb.gov.ua |

Future Perspectives and Emerging Avenues in Demethylphosphinothricin Research

Exploration of Undiscovered Demethylphosphinothricin Biosynthetic Pathways and Novel Analogues

The established biosynthetic pathway to phosphinothricin (B1261767) tripeptide (PTT) in Streptomyces viridochromogenes and Streptomyces hygroscopicus involves the formation of DMPT as a crucial precursor. nih.govnih.gov However, the vast and largely untapped microbial world likely harbors variations of this pathway and potentially entirely new routes to DMPT and its analogues.

Genome mining of actinomycetes and other microorganisms has already revealed new phosphonate (B1237965) and phosphinate natural products, suggesting that our understanding of their biosynthesis is far from complete. mdpi.comresearchgate.net Future research will likely focus on:

Identifying and characterizing novel gene clusters: Systematic sequencing and comparative analysis of biosynthetic gene clusters from diverse microorganisms can uncover new enzymes and alternative biosynthetic strategies for DMPT. nih.gov The use of molecular probes targeting key enzymes like PEP phosphomutase has proven effective in isolating such clusters. nih.gov

Investigating alternative precursor molecules: While the current pathway starts from phosphoenolpyruvate (B93156) (PEP), it is conceivable that other metabolic precursors could be utilized in different organisms. nih.govgenome.jp

Synthesizing novel analogues: The chemical synthesis of DMPT derivatives with modifications to the alkyl group on the phosphorus atom or substituents on the nitrogen has been explored. tandfonline.com This opens the door to creating a library of novel analogues with potentially enhanced or entirely new biological activities. For instance, a dipeptide derivative of desmethylphosphinothricin has shown effective inhibition of Escherichia coli and Bacillus subtilis growth. preprints.org

Rational Design of this compound-Based Molecular Probes and Chemical Tools

The unique chemical structure of DMPT, particularly its phosphinic acid group which can act as a bioisostere of a carboxyl group, makes it an excellent starting point for designing molecular probes and chemical tools to investigate enzyme mechanisms. researchgate.netresearchgate.net

Key areas of development include:

Transition-state analogue inhibitors: Phosphinate-containing compounds can mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of proteases. researchgate.netjst.go.jp DMPT-based structures could be designed to target specific proteases or other enzymes that recognize glutamate (B1630785) or related amino acids. The principle of using stable transition-state analogues is a powerful strategy for developing highly selective and potent enzyme inhibitors. jst.go.jpnih.gov

Affinity labeling reagents: By incorporating reactive groups into the DMPT scaffold, researchers can create molecules that covalently bind to the active site of a target enzyme. This allows for the identification and characterization of key catalytic residues. jst.go.jp

Fluorescent probes: Attaching fluorophores to DMPT or its analogues can enable the visualization and tracking of these molecules within cells, providing insights into their uptake, localization, and interaction with cellular components.

Development of Advanced Methodologies for Comprehensive this compound Profiling and Activity Assessment

To fully understand the biological roles and potential applications of DMPT and its analogues, robust and sensitive analytical methods are essential.

Future advancements in this area will likely involve:

High-performance liquid chromatography (HPLC): Techniques like reverse-phase HPLC are already being used for the purification and analysis of DMPT and its derivatives. mdpi.com Further optimization of these methods, including the use of different column chemistries and detection methods, will improve resolution and sensitivity.

Mass spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful tool for identifying and quantifying DMPT and its metabolites in complex biological samples. jst.go.jpnih.gov

Nuclear magnetic resonance (NMR) spectroscopy: 31P-NMR is particularly useful for characterizing phosphinic acid-containing compounds and studying their interactions with enzymes. mdpi.com

Enzymatic assays: The development of high-throughput enzymatic assays is crucial for screening libraries of DMPT analogues for their inhibitory activity against various target enzymes. fao.orgfoodstandards.gov.au The phosphinothricin acetyltransferase (PAT) enzyme, for example, shows specificity for both L-phosphinothricin and DMPT, and its activity can be monitored to assess the presence of these compounds. fao.orgfoodstandards.gov.aufao.org

Integration of Interdisciplinary Approaches for Holistic Understanding of this compound Biology

A comprehensive understanding of DMPT's biological significance requires a move beyond isolated studies and towards an integrated, interdisciplinary approach. ubc.cafrontiersin.org This involves combining expertise from various fields to tackle complex biological questions. uni-jena.de

Future research should foster collaborations between:

Biochemists and molecular biologists: To elucidate the intricate details of biosynthetic pathways and enzyme mechanisms. ubc.canih.gov

Synthetic and medicinal chemists: To design and create novel DMPT analogues with tailored properties. tandfonline.comresearchgate.net

Cell biologists and microbiologists: To investigate the effects of DMPT and its derivatives on cellular processes and microbial communities. preprints.orgnih.gov

Computational biologists and bioinformaticians: To analyze genomic data, predict protein structures, and model enzyme-inhibitor interactions. ubc.ca

By integrating these diverse perspectives, researchers can gain a more holistic view of DMPT's role in nature and unlock its full potential for applications in medicine, agriculture, and biotechnology. huji.ac.il This interdisciplinary synergy is essential for translating fundamental discoveries into practical solutions. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.